molecular formula C9H9N3O B2364427 6-Methoxy-1,5-naphthyridin-4-amine CAS No. 249889-69-8

6-Methoxy-1,5-naphthyridin-4-amine

Cat. No.: B2364427
CAS No.: 249889-69-8
M. Wt: 175.191
InChI Key: VUHCPMIDSUGHNO-UHFFFAOYSA-N
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Description

6-Methoxy-1,5-naphthyridin-4-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a methoxy group at the 6th position and an amine group at the 4th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

6-Methoxy-1,5-naphthyridin-4-amine has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage .

Future Directions

Fused 1,5-naphthyridines, including 6-Methoxy-1,5-naphthyridin-4-amine, have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . They present a wide variety of biological activities, making them a significant area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,5-naphthyridin-4-amine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method involves the reaction of 6-methoxy-2-aminopyridine with ethyl acetoacetate under acidic conditions to form the desired naphthyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyridine N-oxides, substituted naphthyridines, and reduced amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound without the methoxy and amine groups.

    6-Methoxy-1,8-naphthyridin-4-amine: A similar compound with a different arrangement of nitrogen atoms in the ring.

    4-Amino-1,5-naphthyridine: A compound with an amine group but lacking the methoxy group.

Uniqueness

6-Methoxy-1,5-naphthyridin-4-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to its analogs .

Properties

IUPAC Name

6-methoxy-1,5-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHCPMIDSUGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of triflate (b) (25 g, 81.2 mmol) and propylamine hydrochloride (47 g, 487 mmol) in pyridine (300 ml) was heated to reflux overnight. The mixture was evaporated to dryness, dissolved in 0.5M aqueous hydrochloric acid (400 ml) and extracted three times with dichloromethane. The aqueous phase was then basified with 40% aqueous sodium hydroxide solution and extracted twice with dichloromethane. Drying and evaporation afforded a buff coloured solid (13.0 g, 90%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
90%

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